molecular formula C14H14F2N4O3 B10966483 N-(2,5-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide

N-(2,5-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10966483
M. Wt: 324.28 g/mol
InChI Key: KVPBJCHRNLHGGU-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a difluorophenyl group, a nitro-substituted pyrazole ring, and a propanamide backbone

Properties

Molecular Formula

C14H14F2N4O3

Molecular Weight

324.28 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C14H14F2N4O3/c1-8(7-19-9(2)5-13(18-19)20(22)23)14(21)17-12-6-10(15)3-4-11(12)16/h3-6,8H,7H2,1-2H3,(H,17,21)

InChI Key

KVPBJCHRNLHGGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)NC2=C(C=CC(=C2)F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid.

    Formation of the Amide Bond: The difluorophenyl group is introduced through a coupling reaction, and the final amide bond is formed using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide is unique due to the specific positioning of the difluorophenyl and nitro groups, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.

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